molecular formula C6H14O6 B583880 D-(2-~13~C)-arabino-Hexitol CAS No. 287100-69-0

D-(2-~13~C)-arabino-Hexitol

Cat. No. B583880
CAS RN: 287100-69-0
M. Wt: 183.164
InChI Key: FBPFZTCFMRRESA-ZRXDASGMSA-N
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Description

D-(2-13C)-arabino-Hexitol is a stable isotope-labeled compound used in scientific research to trace the metabolic pathways of carbohydrates. It is a hexitol, which is a sugar alcohol, and it contains a 13C isotope in the second carbon position.

Scientific Research Applications

Asymmetric Syntheses and Biological Activities

D-(2-13C)-arabino-Hexitol, through its derivatives, plays a crucial role in the asymmetric synthesis of compounds like fagomine and its stereoisomers. Fagomine, a naturally occurring polyhydroxylated piperidine (iminosugar), exhibits significant biological activities, including glycosidase inhibition. These activities are valuable in the development of therapeutic agents targeting metabolic disorders and other diseases (Davies et al., 2019).

Efficient Synthesis of Trihydroxylated Pyrrolidine Alkaloids

The compound also finds application in the efficient synthesis of trihydroxylated pyrrolidine alkaloids, potential glycosidase inhibitors. These alkaloids are synthesized through intramolecular conjugate addition, demonstrating the compound's utility in generating biologically active molecules that could serve as leads for the development of new medications (Chaudhari et al., 2004).

Arabitol Production and Biotechnological Research

Arabitol, a pentitol related to the arabino-hexitol family, highlights the broader utility of these compounds in biotechnological research. Arabitol is used as a sweetener, anticariogenic agent, and substrate for various chemical products, indicating the potential of D-(2-13C)-arabino-Hexitol derivatives in the food industry and beyond. This polyol's production, from substrates like L-arabinose and glucose, emphasizes the role of arabino-hexitol derivatives in sustainable biochemical production processes (Kordowska-Wiater, 2015).

Novel Fermentation Products

Research into the fermentation products of certain bacteria when grown on D-arabinose showcases the compound's relevance in uncovering new metabolic pathways and potential bioproducts. For instance, the production of ethylene glycol from D-arabinose by specific bacterial strains offers insights into unique biochemical transformations that could be harnessed for industrial applications (Isern et al., 2013).

properties

IUPAC Name

(2R,3R,4R,5R)-(213C)hexane-1,2,3,4,5,6-hexol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6-/m1/s1/i3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPFZTCFMRRESA-ZRXDASGMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([13C@@H](CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90745690
Record name D-(2-~13~C)-arabino-Hexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

287100-69-0
Record name D-(2-~13~C)-arabino-Hexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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